6,8-Dimercapto-octanoic acid amide
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Overview
Description
Preparation Methods
The synthesis of 6,8-DIMERCAPTO-OCTANOIC ACID AMIDE involves several steps. One method includes the conversion of ethyl 6-keto-octenoate to 6,8-dimercapto-octanoic acid, which requires high temperatures (150-160°C) and high pressure (100 atm) . Another method involves the reduction of unstable 8-chloro-6-ketooctanoic acid using sodium borohydride . Industrial production methods often involve the reaction of ethyl 6,8-dichlorooctanoate with sodium disulfide .
Chemical Reactions Analysis
6,8-DIMERCAPTO-OCTANOIC ACID AMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and hydrohalogenic acids for substitution . Major products formed from these reactions include 6,8-dimercapto-octanoic acid and its derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used in the preparation of pharmaceutically active uridine ester nucleosides . In biology and medicine, it plays a crucial role in the metabolic system of living organisms, particularly in the pyruvate dehydrogenase complex . It is also used in industrial applications for the production of various fatty amides .
Mechanism of Action
The mechanism of action of 6,8-DIMERCAPTO-OCTANOIC ACID AMIDE involves its role in the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate to acetyl-CoA and CO2 . This process involves multiple enzymatic components, including pyruvate dehydrogenase (E1) and dihydrolipoyllysine-residue acetyltransferase .
Comparison with Similar Compounds
6,8-DIMERCAPTO-OCTANOIC ACID AMIDE is similar to other fatty amides, such as thioctic acid amide and dihydrolipoamide . it is unique due to its specific structure and role in the metabolic system . Other similar compounds include primary carboxylic acid amides, alkylthiols, and organonitrogen compounds .
Properties
Molecular Formula |
C8H17NOS2 |
---|---|
Molecular Weight |
207.4 g/mol |
IUPAC Name |
(6R)-6,8-bis(sulfanyl)octanamide |
InChI |
InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |
InChI Key |
VLYUGYAKYZETRF-SSDOTTSWSA-N |
Isomeric SMILES |
C(CCC(=O)N)C[C@H](CCS)S |
SMILES |
C(CCC(=O)N)CC(CCS)S |
Canonical SMILES |
C(CCC(=O)N)CC(CCS)S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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